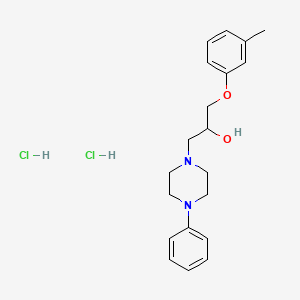

1-(4-Phenylpiperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride

Description

Properties

IUPAC Name |

1-(3-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2.2ClH/c1-17-6-5-9-20(14-17)24-16-19(23)15-21-10-12-22(13-11-21)18-7-3-2-4-8-18;;/h2-9,14,19,23H,10-13,15-16H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LATGFTVWEHSDBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenylpiperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride typically involves the reaction of 4-phenylpiperazine with an appropriate epoxide or halohydrin under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenylpiperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions might involve hydrogenation using catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

Medicine: Potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: May be used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 1-(4-Phenylpiperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride would involve its interaction with specific molecular targets, such as neurotransmitter receptors or ion channels. These interactions can modulate the activity of these targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of propan-2-ol derivatives functionalized with piperazine and aryloxy groups. Below is a detailed comparison with structurally and functionally related analogs:

Structural Analogues

Functional Analogues

- (2R,S)-1-(6-Methoxyindol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Contains indole and methoxyphenoxy groups instead of phenylpiperazine and m-tolyloxy. Demonstrated antiarrhythmic and spasmolytic activity, suggesting structural flexibility in targeting ion channels or adrenoceptors .

- 1-(3-Amino-phenoxy)-3-(2-methyl-benzimidazol-1-yl)propan-2-ol dihydrochloride Benzimidazole replaces phenylpiperazine; 3-aminophenoxy alters electronic properties. Likely targets different receptors (e.g., histaminergic or GABAergic systems) .

Biological Activity

1-(4-Phenylpiperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride, often referred to as a piperazine derivative, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name : 1-(4-Phenylpiperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride

- CAS Number : 110080-42-7

- Molecular Formula : C20H28Cl2N2O

- Molecular Weight : 399.4 g/mol

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its multifaceted roles in different biological systems.

1. Antidepressant Activity

Research indicates that the compound exhibits antidepressant-like effects in animal models. A study conducted on mice demonstrated that administration of the compound led to significant reductions in immobility time in the forced swim test (FST), suggesting an increase in antidepressant-like behavior. This effect is likely mediated through modulation of serotonin and norepinephrine levels in the brain .

2. Antipsychotic Properties

The compound has also shown potential antipsychotic properties. In rodent models, it was found to reduce hyperlocomotion induced by amphetamines, indicating its ability to mitigate symptoms associated with psychosis. The mechanism appears to involve antagonism at dopamine D2 receptors, which is a common target for antipsychotic drugs .

3. Neuroprotective Effects

Neuroprotective properties have been observed in studies focusing on oxidative stress and neuroinflammation. The compound demonstrated the ability to reduce markers of oxidative stress and inflammation in neuronal cell cultures exposed to neurotoxic agents. This suggests potential applications in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

The mechanisms through which 1-(4-Phenylpiperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride exerts its effects include:

- Serotonin Reuptake Inhibition : Similar to selective serotonin reuptake inhibitors (SSRIs), this compound may enhance serotonin signaling by inhibiting its reuptake.

- Dopamine Receptor Modulation : Its interaction with dopamine receptors is crucial for its antipsychotic effects, particularly through D2 receptor antagonism.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.